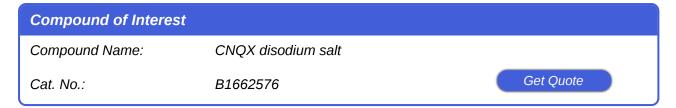


# Application Notes and Protocols for Isolating GABAergic Currents Using CNQX Disodium Salt

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt, a potent antagonist of AMPA and kainate receptors, to pharmacologically isolate GABAergic currents for electrophysiological studies.

#### Introduction

In the central nervous system (CNS), fast synaptic transmission is primarily mediated by the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[1] To study inhibitory GABAergic currents in isolation, it is crucial to block the often larger and overlapping excitatory currents mediated by glutamate receptors. CNQX is a selective and competitive antagonist of two major types of ionotropic glutamate receptors: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[2][3] By blocking these receptors, CNQX effectively eliminates the fast excitatory postsynaptic currents (EPSCs), allowing for the clear recording and analysis of inhibitory postsynaptic currents (IPSCs) mediated by GABAA receptors.[4]

**CNQX disodium salt** is a water-soluble form of CNQX, making it convenient for use in aqueous physiological solutions.[5]

#### **Mechanism of Action**







CNQX competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by glutamate. This blockade inhibits the influx of cations (primarily Na+) through these channels, thus suppressing the excitatory synaptic transmission.[3] While highly effective at blocking AMPA and kainate receptors, it is important to note that at higher concentrations, CNQX can also exhibit some antagonist activity at the glycine binding site of NMDA receptors.[2] Therefore, for complete isolation of GABAergic currents, it is often used in conjunction with a specific NMDA receptor antagonist, such as D-AP5.

Interestingly, some studies have reported that CNQX can, under certain conditions, increase the frequency of spontaneous GABAA receptor-mediated postsynaptic currents (sIPSCs).[6] This effect appears to be independent of its action on ionotropic glutamate receptors.[6] Researchers should be aware of this potential off-target effect when interpreting their results.

## **Quantitative Data Summary**

The following table summarizes key quantitative data for the use of CNQX in isolating GABAergic currents.



Parameter	Value	Receptor Target(s)	Notes
CNQX IC50	0.3 μΜ[2]	AMPA Receptor	Concentration at which 50% of the receptor response is inhibited.
1.5 μM[2]	Kainate Receptor		
25 μM[2]	NMDA Receptor (glycine site)	Non-competitive antagonism.	
Working Concentration	10-20 μΜ	AMPA/Kainate Receptors	A concentration of 10 μM is commonly used for full blockade of AMPA receptors.[7]
Stock Solution	10-20 mM (in water)	-	CNQX disodium salt is soluble in water. Prepare fresh or store frozen aliquots.
Co-application	50 μM D-AP5	NMDA Receptor	To ensure complete blockade of all ionotropic glutamate receptors.
1 μM Tetrodotoxin (TTX)	Voltage-gated Na+ channels	To block action potential-dependent synaptic release and record miniature IPSCs (mIPSCs).	

# **Experimental Protocols**

This section provides a detailed protocol for isolating and recording GABAergic IPSCs from neurons in acute brain slices using whole-cell patch-clamp electrophysiology.

# **Preparation of Solutions**



a. Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH<sub>2</sub>PO<sub>4</sub>, 2 MgSO<sub>4</sub>, 2 CaCl<sub>2</sub>, 26 NaHCO<sub>3</sub>, 10 D-glucose. Bubble with 95% O<sub>2</sub> / 5% CO<sub>2</sub> for at least 30 minutes before use (pH 7.4).

b. Internal Pipette Solution (for IPSC recording) (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 MgCl<sub>2</sub>, 2 ATP-Na, 0.3 GTP-Na. Adjust pH to 7.2-7.3 with CsOH. The high chloride concentration will result in inward GABAergic currents at a holding potential of -70 mV.

c. CNQX Stock Solution: Prepare a 10 mM stock solution of **CNQX disodium salt** in deionized water. Store at -20°C in aliquots.

### **Acute Brain Slice Preparation**

- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
- Perfuse transcardially with ice-cold, oxygenated aCSF.
- Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
- Mount the brain on a vibratome and cut slices (e.g., 300-400 μm thick) of the desired brain region.
- Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
- After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.

### **Whole-Cell Patch-Clamp Recording**

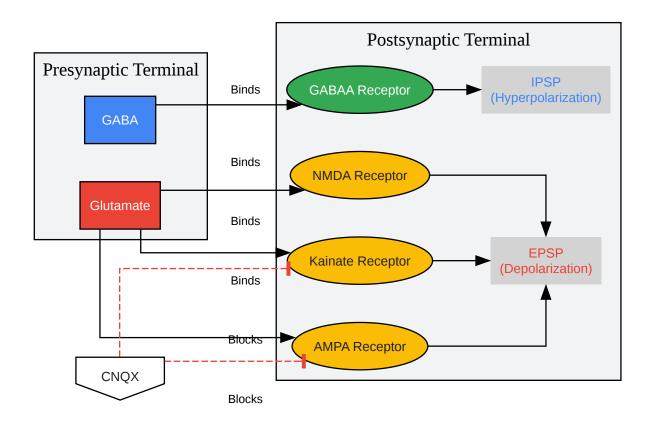
- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 ml/min) at a controlled temperature (e.g., 30-32°C).
- Identify a neuron of interest using infrared differential interference contrast (IR-DIC) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M $\Omega$  when filled with the internal solution.



- Approach the selected neuron with the patch pipette and establish a giga-ohm seal (>1 G $\Omega$ ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Switch to voltage-clamp mode and hold the neuron at -70 mV.
- Begin recording baseline synaptic activity. Both excitatory (inward) and inhibitory (outward, with a low chloride internal) currents may be present.
- To isolate GABAergic currents, bath-apply CNQX at a final concentration of 10 μM. For complete blockade of ionotropic glutamate receptors, co-apply an NMDA receptor antagonist such as D-AP5 (50 μM).
- Allow the drugs to perfuse for several minutes until the excitatory currents are completely blocked, leaving only the isolated inhibitory postsynaptic currents (IPSCs).
- Record the isolated IPSCs for analysis of their frequency, amplitude, and kinetics.

# Visualizations Signaling Pathways



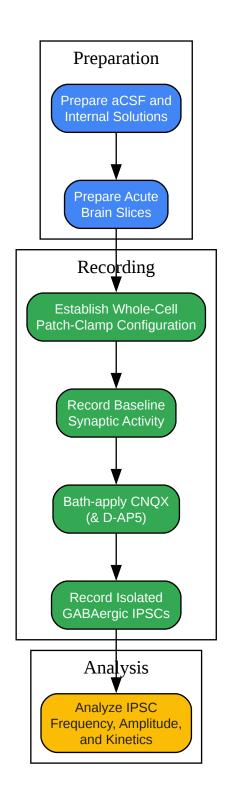


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Caption: Glutamatergic and GABAergic signaling pathways at the synapse.

## **Experimental Workflow**





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Caption: Experimental workflow for isolating GABAergic currents.



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